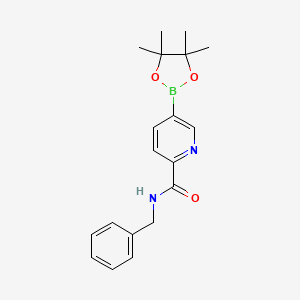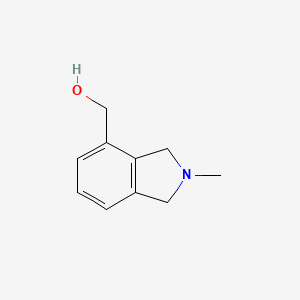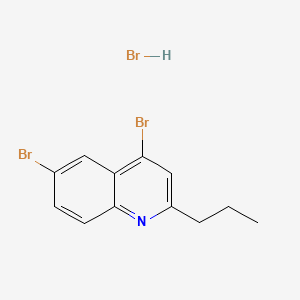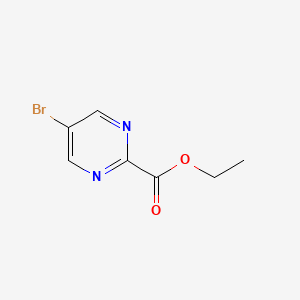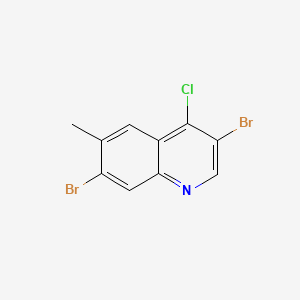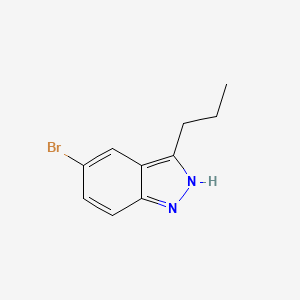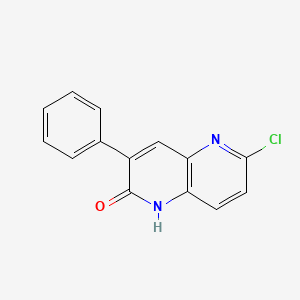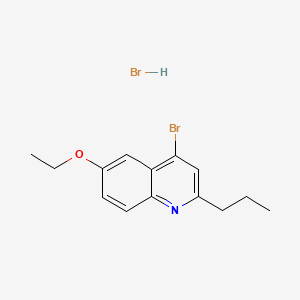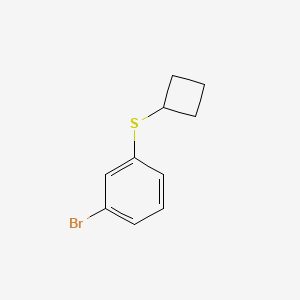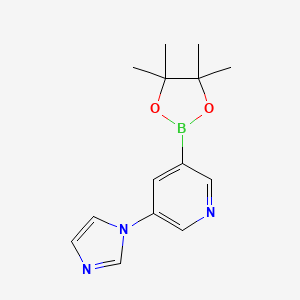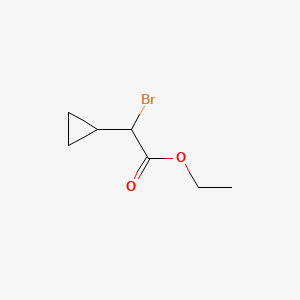
2-Bromo-2-cyclopropylacétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-bromo-2-cyclopropylacetate is an organic compound with the chemical formula C7H11BrO2. It is a colorless liquid with a special fragrance, insoluble in water but soluble in most organic solvents . This compound is an important intermediate in organic synthesis, commonly used in various chemical reactions .
Applications De Recherche Scientifique
Ethyl 2-bromo-2-cyclopropylacetate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . In medicinal chemistry, it is used to create compounds with potential therapeutic effects. In the field of agrochemicals, it is utilized in the synthesis of pesticides and herbicides. Additionally, it finds applications in the fragrance industry due to its unique aromatic properties .
Méthodes De Préparation
Ethyl 2-bromo-2-cyclopropylacetate can be synthesized by reacting 2-bromo-2-cyclopropylacetic acid with ethanol in the presence of an acidic catalyst. The reaction mixture is heated to facilitate the esterification process, followed by distillation and purification to obtain the final product . Industrial production methods typically involve similar steps but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 2-bromo-2-cyclopropylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-2-cyclopropylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can include interactions with nucleophiles like amines, thiols, and other functional groups .
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-cyclopropylacetate can be compared with similar compounds such as ethyl 2-bromoacetate and ethyl 2-chloro-2-cyclopropylacetate. While all these compounds serve as intermediates in organic synthesis, ethyl 2-bromo-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability . The cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.
Conclusion
Ethyl 2-bromo-2-cyclopropylacetate is a versatile and valuable compound in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and fragrances. Its unique chemical properties and reactivity make it an important intermediate for various scientific research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-bromo-2-cyclopropylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPHOMYBWYDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657919 | |
| Record name | Ethyl bromo(cyclopropyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200828-74-5 | |
| Record name | Ethyl bromo(cyclopropyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromo-2-cyclopropylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)
